8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
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Scientific Research Applications
Toxicological Evaluation
A toxicological evaluation of novel bitter modifying flavor compounds closely related to the chemical assessed their safety for use in food and beverage applications. These compounds were found to undergo oxidative metabolism and were evaluated for mutagenicity, clastogenicity, and micronuclei induction. They demonstrated a lack of maternal toxicity and adverse effects on fetal morphology at high doses, indicating safety for specific applications (Karanewsky et al., 2016).
Cytotoxic Activity
Research on carboxamide derivatives of related compounds has shown significant cytotoxic activities against various cancer cell lines, indicating potential applications in cancer research and treatment (Deady et al., 2003).
Metal Complexes in Nucleobase Recognition
Studies on metal complexes of similar pyrazolylpurine derivatives have explored their use as models for metal-mediated base pairs, crucial for specific recognition in nucleic acid structures. This has implications for biochemical and molecular biology research (Sinha et al., 2015).
Analgesic Activity
Research on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, which are structurally similar, has revealed significant analgesic and anti-inflammatory properties. This suggests potential applications in developing new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-[(4-methoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-12-10-13(2)26(22-12)19-21-17-16(18(27)24(4)20(28)23(17)3)25(19)11-14-6-8-15(29-5)9-7-14/h6-10H,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOVSPRZWNRZPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=C(C=C4)OC)C(=O)N(C(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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